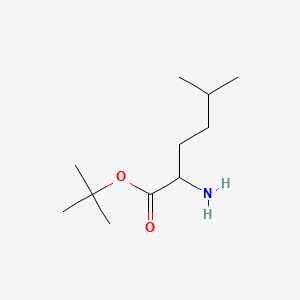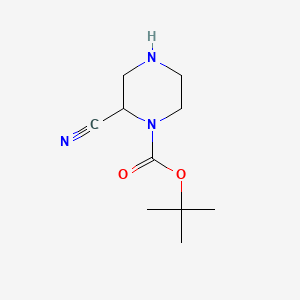
Tert-butyl 3-vinylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-vinylpyrrolidine-1-carboxylate is a pyrrolidine derivative. It has a molecular weight of 197.28 . The IUPAC name for this compound is tert-butyl 3-vinyl-1-pyrrolidinecarboxylate .
Synthesis Analysis
The synthesis of Tert-butyl 3-vinylpyrrolidine-1-carboxylate involves several steps. The reaction mixture is refluxed for 2 hours and then cooled to 0°C. Tert-butyl 2-formylpyrrolidine-1-carboxylate in ether is added dropwise. The reaction mixture is stirred at 0°C and then quenched by the addition of water. The organic layer is separated and the aqueous layer is extracted with ether .Molecular Structure Analysis
The molecular structure of Tert-butyl 3-vinylpyrrolidine-1-carboxylate is represented by the formula C11H19NO2 . The InChI code for this compound is 1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3 .Physical And Chemical Properties Analysis
Tert-butyl 3-vinylpyrrolidine-1-carboxylate is a liquid at room temperature . It is stored in a sealed container in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Chemical Synthesis
“Tert-butyl 3-vinylpyrrolidine-1-carboxylate” is used in chemical synthesis . It has a molecular weight of 197.28 and its IUPAC name is tert-butyl 3-vinyl-1-pyrrolidinecarboxylate . It is stored in a dry environment at temperatures between 2-8°C .
Precursor to Biologically Active Compounds
This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have significant biological activities, which makes “Tert-butyl 3-vinylpyrrolidine-1-carboxylate” an important compound in the synthesis of these products .
Synthesis of Indole Derivatives
3-Formylindole derivatives containing an alkyne, enyne, or diene moiety at the 4-position are significant as a scaffold in the synthesis of biologically active natural products . “Tert-butyl 3-vinylpyrrolidine-1-carboxylate” can be used in the synthesis of these indole derivatives .
Synthesis of Prenyl Indole Derivatives
The intermediate products involved in the synthesis of “Tert-butyl 3-vinylpyrrolidine-1-carboxylate” are useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B . These derivatives have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Horner–Wadsworth–Emmons Olefination
The key step in the synthesis of “Tert-butyl 3-vinylpyrrolidine-1-carboxylate” involves the Horner–Wadsworth–Emmons olefination . This reaction is used to introduce the TBS-protected enyne side chain at the 4-position .
Synthesis of Biologically Active Natural Products
“Tert-butyl 3-vinylpyrrolidine-1-carboxylate” can be synthesized from commercially available 4-bromo-1H-indole using simple reagents . The synthesized compound can then be used as a precursor to biologically active natural products .
Safety and Hazards
Tert-butyl 3-vinylpyrrolidine-1-carboxylate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment as required .
Future Directions
The future directions for research on Tert-butyl 3-vinylpyrrolidine-1-carboxylate could involve further investigation into its synthesis, chemical reactions, and mechanism of action. Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, could provide valuable information for its potential applications. It’s worth noting that this compound is currently used for R&D purposes only .
properties
IUPAC Name |
tert-butyl 3-ethenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWBHQLFAKSRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693362 | |
| Record name | tert-Butyl 3-ethenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-vinylpyrrolidine-1-carboxylate | |
CAS RN |
753015-96-2 | |
| Record name | tert-Butyl 3-ethenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

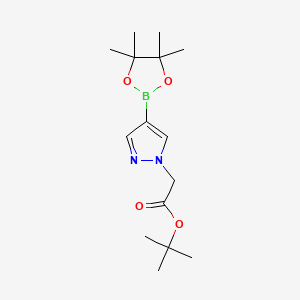
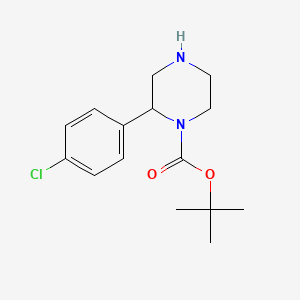
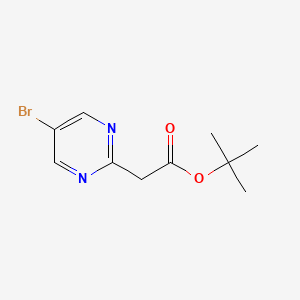

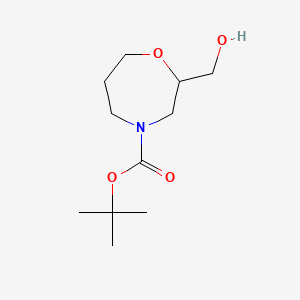
![tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B592185.png)
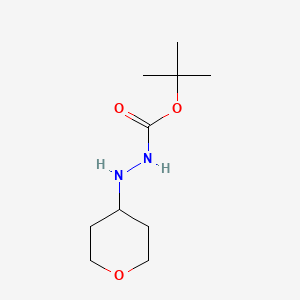
![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B592190.png)
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B592191.png)
![tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B592193.png)
![tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B592195.png)
